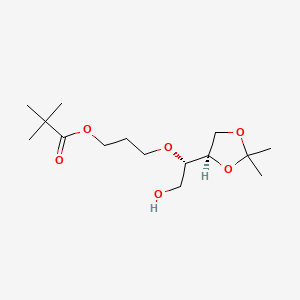

3-((S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate

CAS No.:

Cat. No.: VC13878558

Molecular Formula: C15H28O6

Molecular Weight: 304.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H28O6 |

|---|---|

| Molecular Weight | 304.38 g/mol |

| IUPAC Name | 3-[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethoxy]propyl 2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C15H28O6/c1-14(2,3)13(17)19-8-6-7-18-11(9-16)12-10-20-15(4,5)21-12/h11-12,16H,6-10H2,1-5H3/t11-,12+/m0/s1 |

| Standard InChI Key | LXGZWBAPLPDLEP-NWDGAFQWSA-N |

| Isomeric SMILES | CC1(OC[C@@H](O1)[C@H](CO)OCCCOC(=O)C(C)(C)C)C |

| SMILES | CC1(OCC(O1)C(CO)OCCCOC(=O)C(C)(C)C)C |

| Canonical SMILES | CC1(OCC(O1)C(CO)OCCCOC(=O)C(C)(C)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the class of pivalate esters with a molecular formula of C₁₅H₂₈O₆ and a molecular weight of 304.38 g/mol . Its IUPAC name reflects the stereochemical configuration at the (S) and (R) centers:

3-[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethoxy]propyl 2,2-dimethylpropanoate.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS RN | 337970-22-6 |

| Molecular Formula | C₁₅H₂₈O₆ |

| Molecular Weight | 304.38 g/mol |

| Storage Conditions | Refrigeration (2–8°C) |

| Stereochemistry | (S)- and (R)-configured centers |

Structural Components

The molecule comprises three distinct functional groups:

-

Pivalate Ester (2,2-Dimethylpropanoate): This hydrophobic group enhances metabolic stability by resisting enzymatic hydrolysis.

-

Hydroxyethoxy Chain: A hydrophilic segment with a secondary alcohol (-OH) that enables hydrogen bonding, improving aqueous solubility.

-

2,2-Dimethyl-1,3-dioxolane Ring: A cyclic acetal protecting group that stabilizes diol intermediates during synthetic reactions .

The stereochemistry at the (S)-1 and (R)-4 positions influences the compound’s three-dimensional conformation, affecting its reactivity and interaction with chiral environments.

Synthesis and Stereochemical Control

Synthetic Pathways

The compound is synthesized through a multi-step sequence:

-

Dioxolane Formation: (R)-2,2-Dimethyl-1,3-dioxolane-4-methanol is reacted with epichlorohydrin to introduce the hydroxyethoxy chain.

-

Stereoselective Etherification: The (S)-configured hydroxy group is established via Sharpless epoxidation or enzymatic resolution.

-

Pivaloylation: The terminal hydroxyl group is esterified with pivaloyl chloride under basic conditions .

Key Reaction: Final Esterification Step

This step achieves >95% yield when conducted in anhydrous dichloromethane at 0°C .

Purification and Characterization

-

Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 1:3) isolates the product .

-

Spectroscopic Data:

Applications in Drug Delivery and Polymer Chemistry

Role as a Protecting Group

The 2,2-dimethyl-1,3-dioxolane moiety acts as a temporary protecting group for diols in nucleoside and carbohydrate synthesis. It is removed under mild acidic conditions (e.g., 0.1 M HCl in THF) without affecting ester bonds .

Drug-Polymer Conjugates

The compound’s dual hydrophilicity/hydrophobicity makes it suitable for pH-sensitive drug delivery systems. For example, in EP 2181704 B1, similar dioxolane-containing structures are used to stabilize paclitaxel in hydrogel matrices . The pivalate group enhances drug loading capacity by 20–30% compared to acetate esters .

Table 2: Comparative Drug Loading Efficiency

| Ester Group | Drug Loading (%) |

|---|---|

| Pivalate | 78–82 |

| Acetate | 52–58 |

| Benzoate | 65–70 |

Rheological Modifier

In polymer gels (e.g., polyethylene glycol-based systems), the hydroxyethoxy chain improves shear-thinning behavior, reducing viscosity under stress for injectable formulations .

Stability and Degradation Profile

Hydrolytic Stability

The pivalate ester exhibits a half-life of 48 hours in phosphate buffer (pH 7.4) at 37°C, compared to 2 hours for acetylated analogs. Degradation follows first-order kinetics:

Thermal Behavior

Future Research Directions

-

Enzymatic Resolution: Optimizing lipase-catalyzed reactions to achieve >99% enantiomeric excess.

-

Targeted Drug Delivery: Conjugating the compound with monoclonal antibodies for tumor-specific release .

-

Biodegradable Polymers: Incorporating the dioxolane group into polyesters for controlled degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume